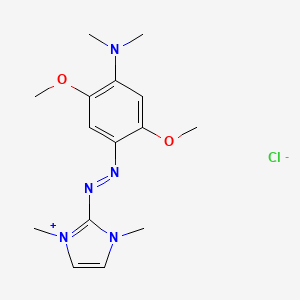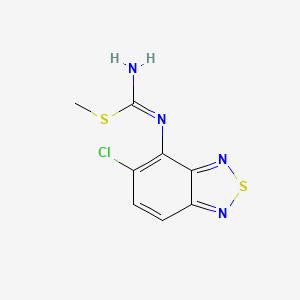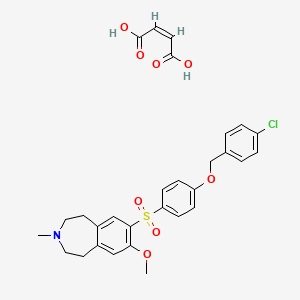
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the seven-membered benzazepine ring.
Introduction of Functional Groups:
Final Coupling with Maleate: The final step involves coupling the synthesized benzazepine derivative with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-3-Benzazepine Derivatives: Compounds with similar benzazepine core structures but different substituents.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar reactivity.
Methoxy-Substituted Compounds: Compounds with methoxy groups that share similar chemical properties.
Uniqueness: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications and distinguishes it from other similar compounds.
Properties
CAS No. |
853402-95-6 |
|---|---|
Molecular Formula |
C29H30ClNO8S |
Molecular Weight |
588.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C25H26ClNO4S.C4H4O4/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;5-3(6)1-2-4(7)8/h3-10,15-16H,11-14,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
FJROTJLEHTXBIN-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


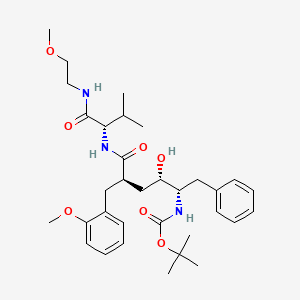
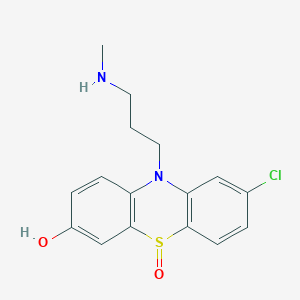


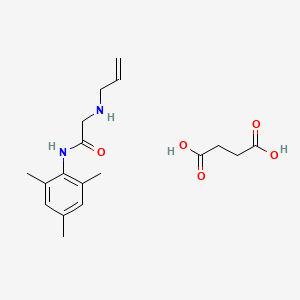
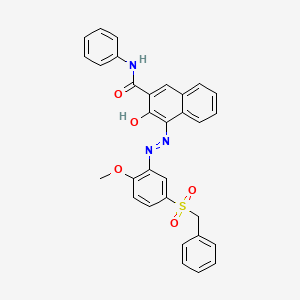
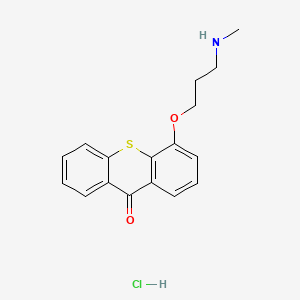

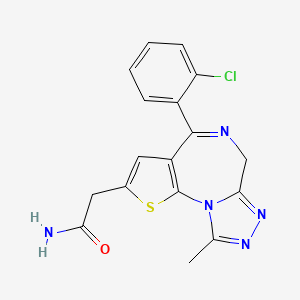
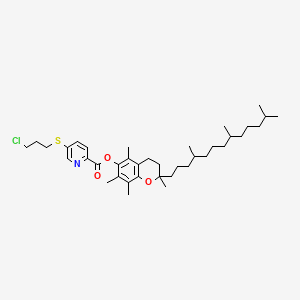
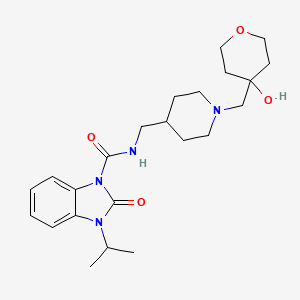
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
